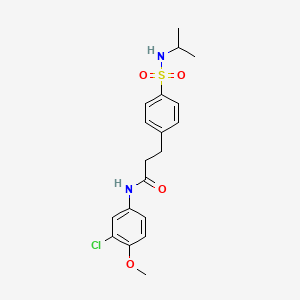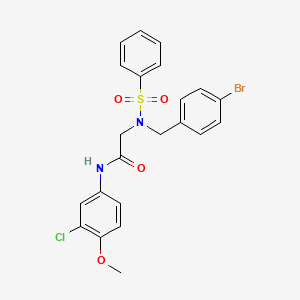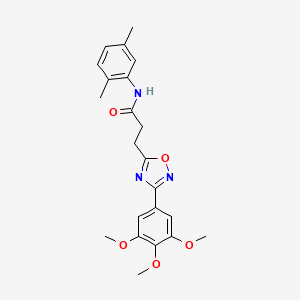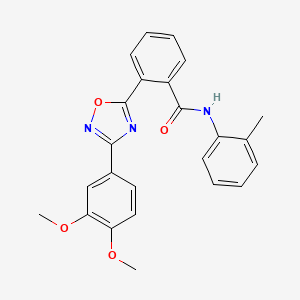
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide, also known as C21H29N2O2, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide involves its ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme that is involved in the production of leukotrienes that cause inflammation. Additionally, the compound has been shown to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme that is involved in the production of ROS.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, the compound has been shown to reduce the levels of ROS and lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has several advantages and limitations for lab experiments. The compound has a high degree of selectivity for COX-2 and LOX, which makes it a useful tool for studying the role of these enzymes in inflammation. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal studies. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide include studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound could be studied for its potential use in the treatment of cancer. Further research could also be conducted to optimize the synthesis method of the compound and improve its solubility in water. Finally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-hydroxy-7-methylquinoline with propargyl bromide to produce N-(2-bromoethyl)-2-hydroxy-7-methylquinoline. The second step involves the reaction of N-(2-bromoethyl)-2-hydroxy-7-methylquinoline with cyclohexanecarboxylic acid to produce N-(2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. The final step involves the reaction of N-(2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide with propylamine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has been studied for its potential therapeutic properties in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-11-23(21(25)16-7-5-4-6-8-16)14-18-13-17-10-9-15(2)12-19(17)22-20(18)24/h9-10,12-13,16H,3-8,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBRVSSWSXHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylcyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)






![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)


![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)